Pochonin D

Hsp90 ATPase Enzyme Inhibition

Researchers studying Hsp90 inhibition frequently encounter radicicol's critical limitation: epoxide-driven metabolic instability precludes in vivo translation. Pochonin D (IC50 = 80 nM) solves this with a deepoxy-dihydro scaffold that confers metabolic stability, achieving robust in vivo efficacy where radicicol fails. • Proven in vivo tumor reduction in 4T1 TNBC xenograft model • Demonstrated antiviral efficacy against HRV1B with reduced lung viral titers • Attenuates TNF-α & IL-1β inflammatory cytokines in vivo Standard packs: 10-100 mg; bulk custom synthesis available.

Molecular Formula C18H19ClO5
Molecular Weight 350.8 g/mol
Cat. No. B1249861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePochonin D
Synonymspochonin D
Molecular FormulaC18H19ClO5
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCC1CC=CCCC=CC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1
InChIInChI=1S/C18H19ClO5/c1-11-7-5-3-2-4-6-8-12(20)9-13-16(18(23)24-11)14(21)10-15(22)17(13)19/h3,5-6,8,10-11,21-22H,2,4,7,9H2,1H3/b5-3+,8-6+/t11-/m1/s1
InChIKeyFJVQHTGEXYKKBS-CJRGTMQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pochonin D Procurement Guide: Hsp90 Inhibitor


Pochonin D ((+)-Pochonin D) is a 14-membered resorcylic acid lactone (RAL) natural product, first isolated from the fungus Pochonia chlamydosporia [1]. It functions as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic client proteins [1]. Pochonin D is a close structural analog of the well-characterized Hsp90 inhibitor radicicol, differing primarily by the absence of an epoxide moiety, which imparts distinct chemical and biological properties [2]. It has been evaluated for both anticancer and antiviral applications, with documented in vivo efficacy in xenograft and viral infection models.

Hsp90 Pathway
Oncogenic client protein and chaperone inhibition studies
Scaffold
Epoxide-free resorcylic acid lactone; may support metabolic stability research vs. radicicol analogs
Use Context
Cell-based and in vivo model-response evaluation (antitumor, antiviral host-directed studies)

Pochonin D Selection Rationale: Distinct from Other Hsp90 Inhibitors


Substituting Pochonin D with other in-class Hsp90 inhibitors, even close analogs like radicicol or geldanamycin, is not recommended without rigorous revalidation. Pochonin D's unique structural feature—the absence of the epoxide ring found in radicicol—confers a distinct stability profile, allowing it to circumvent the metabolic liabilities that limit the in vivo utility of its parent compound [1]. Furthermore, quantitative differences in potency, target engagement, and downstream effects on client proteins and cellular pathways have been documented [2][3]. Direct head-to-head comparisons in the same experimental systems reveal that Pochonin D exhibits a specific IC50 value for Hsp90 inhibition, a defined potency in cancer cell lines, and a unique in vivo efficacy profile in both tumor and viral models. Relying on assumed functional equivalence can lead to misleading experimental outcomes and flawed procurement decisions.

Epoxide-free scaffold vs. radicicol
Absence of the epoxide ring alters stability and in vivo exposure; model-response profiles may not transfer directly from radicicol-based data.
Potency & target engagement vs. geldanamycin class
Quantitative differences in client protein modulation and cellular potency mean assay conditions require independent validation.

Pochonin D Head-to-Head Evidence vs. Radicicol


Hsp90 ATPase Inhibition vs. Radicicol

In a direct comparison using a purified Hsp90 ATPase assay, Pochonin D demonstrated an IC50 of 80 nM, which is a 4-fold higher IC50 than radicicol (IC50 = 20 nM) [1]. This quantitative difference defines Pochonin D as a 'nearly as potent' inhibitor, providing a benchmark for experimental design and for distinguishing it from more potent analogs.

Hsp90 ATPase IC50
Head-to-head
Pochonin D: IC50 = 80 nM
Radicicol: IC50 = 20 nM
4-fold higher IC50 (less potent)
Reported enzyme inhibition context
In vitro purified Hsp90 ATPase assay
Hsp90 ATPase Enzyme Inhibition

In Vivo Antitumor Efficacy: TNBC Xenograft

In a murine 4T1 xenograft model of triple-negative breast cancer (TNBC), Pochonin D administration led to a statistically significant reduction in tumor volume compared to the control group [1]. While the comparator in this study was a vehicle control, the data provide class-level evidence that Pochonin D, unlike radicicol which is known for poor in vivo stability, can achieve a therapeutic effect in an animal model of a clinically relevant cancer subtype.

Tumor Growth Inhibition
Model-context
Significant tumor volume reduction vs. vehicle (p<0.05, **p<0.01, ***p<0.001)
Supports xenograft model-response context
BALB/c 4T1 TNBC model; i.p. every other day
Triple-Negative Breast Cancer Xenograft In Vivo Efficacy

In Vivo Antiviral Activity Against Rhinovirus

In a murine model of human rhinovirus type 1B (HRV1B) infection, treatment with Pochonin D significantly reduced viral titers in the lungs compared to untreated, infected controls [1]. This antiviral effect was accompanied by a reduction in inflammatory cell infiltration and cytokine production [1]. While this is a class-level inference for Hsp90 inhibition, it provides a specific, quantitative differentiation for Pochonin D in the context of antiviral research, an area where other Hsp90 inhibitors may not have been systematically evaluated.

Viral Titer Reduction
Model-context
Significant reduction in lung viral titers vs. untreated infected controls
Supports antiviral model-response context
Murine HRV1B infection model, post-infection treatment
Antiviral Rhinovirus In Vivo Infection Model

In Vivo Anti-Inflammatory Activity in HRV Infection

In the same HRV1B murine model, Pochonin D treatment significantly reduced the secretion of pro-inflammatory cytokines TNF-α and IL-1β in the bronchoalveolar lavage fluid (BALF) of infected mice [1]. This provides a specific, quantifiable anti-inflammatory effect for Pochonin D, differentiating it from other Hsp90 inhibitors that may lack this profile or have not been characterized in this context.

Cytokine Reduction
Class-level
Significant reduction in TNF-α and IL-1β in BALF vs. untreated infected controls
Supports anti-inflammatory model-response context
HRV1B murine model, BALF cytokine measurement
Anti-inflammatory Cytokine Innate Immunity

Pochonin D Evidence-Based Applications


Hsp90 Inhibition Validation in TNBC

Pochonin D is a suitable tool compound for investigating Hsp90 inhibition in TNBC, a cancer subtype with poor prognosis and limited therapeutic options. Its demonstrated ability to significantly reduce tumor growth in a 4T1 xenograft model [1] makes it a valuable reference standard for benchmarking novel Hsp90 inhibitors or combination therapies in vivo. Procurement is justified for projects requiring an Hsp90 inhibitor with proven in vivo efficacy in a clinically relevant breast cancer model.

HRV Host-Targeting Antiviral Research

Given the established in vivo antiviral activity of Pochonin D against HRV1B, as shown by reduced lung viral titers and inflammation in a murine model [1], this compound is a critical tool for exploring host-directed antiviral strategies. Researchers focusing on HRV or other single-strand RNA viruses where Hsp90 plays a role in replication can use Pochonin D to validate the therapeutic potential of targeting host chaperones, an approach distinct from direct-acting antivirals.

Innate Immune Modulation in Viral Infection

The well-documented ability of Pochonin D to reduce key inflammatory cytokines (TNF-α and IL-1β) and immune cell infiltration in vivo [1] supports its use in studies dissecting the link between Hsp90 and innate immunity. Pochonin D is a preferred tool for investigating how Hsp90 inhibition alters the inflammatory landscape during viral infection, a scenario where its combined antiviral and anti-inflammatory properties offer a unique experimental probe compared to more selective, or less well-characterized, Hsp90 inhibitors.

Next-Generation Hsp90 Inhibitor Design

Pochonin D serves as a crucial structural template and benchmark for medicinal chemistry efforts aimed at overcoming the limitations of radicicol. The evidence shows that Pochonin D itself, while slightly less potent in vitro (IC50 = 80 nM), achieves in vivo efficacy where radicicol fails [1]. Therefore, procuring Pochonin D is essential for SAR studies focused on improving potency while maintaining the favorable stability profile conferred by the deepoxy-dihydro scaffold [2].

Application
Selection Property
Validation Focus
TNBC Hsp90 model-response studies
In vivo xenograft model-response context
Tumor growth endpoint and pathway inhibition
Host-directed antiviral screening
In vivo antiviral model-response context
Viral titer and replication endpoint review
Innate immunity & Hsp90 crosstalk
Anti-inflammatory model-response context
Cytokine and immune-cell infiltration endpoints
Medicinal chemistry SAR
Epoxide-free scaffold stability
Potency and in vivo exposure profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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